molecular formula C15H12BrClO2 B192855 (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS No. 461432-22-4

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Cat. No. B192855
M. Wt: 339.61 g/mol
InChI Key: OEURLNJEQCLGPS-UHFFFAOYSA-N
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Patent
US08957033B2

Procedure details

At −5-0° C., ethoxybenzene (20.5 g) and AlCl3 (22.3 g) were added into a solution of 5-bromo-2-chlorobenzoyl chloride (from step 2) in dry DCM (200 mL). Then the mixture was stirred at −5-0° C. for 1 h. The mixture was poured into ice-H2O (200 mL) and extracted with DCM. The organic phase was washed with 1M HCl, H2O, IM NaOH and brine. And the organic phase was concentrated, and the crude was purified by silica-gel column chromatography (PE/EA=80/1-40/1), to obtain 30 g of (5-bromo-2-chloro phenyl)(4-ethoxyphenyl)methanone.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].[Br:14][C:15]1[CH:16]=[CH:17][C:18]([Cl:24])=[C:19]([CH:23]=1)[C:20](Cl)=[O:21]>C(Cl)Cl>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([Cl:24])=[C:19]([C:20]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=2)=[O:21])[CH:23]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C)OC1=CC=CC=C1
Name
Quantity
22.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)Cl)C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice H2O
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at −5-0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with 1M HCl, H2O, IM NaOH and brine
CONCENTRATION
Type
CONCENTRATION
Details
And the organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
the crude was purified by silica-gel column chromatography (PE/EA=80/1-40/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.